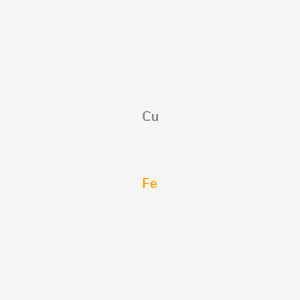![molecular formula C12H13ClO4 B14720490 [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate CAS No. 6565-33-9](/img/structure/B14720490.png)
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: is an organic compound that features a dioxolane ring substituted with a chlorophenyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate typically involves the reaction of 2-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with acetic anhydride to introduce the acetate ester group. The reaction conditions often include:
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Materials Science: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The dioxolane ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: Similar structure but with a different position of the chlorine atom.
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]ethyl acetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
Structural Features: The specific positioning of the chlorine atom and the acetate group provides unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
属性
CAS 编号 |
6565-33-9 |
|---|---|
分子式 |
C12H13ClO4 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
[2-(2-chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(14)15-6-9-7-16-12(17-9)10-4-2-3-5-11(10)13/h2-5,9,12H,6-7H2,1H3 |
InChI 键 |
NWLUJBHRXICOMY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1COC(O1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
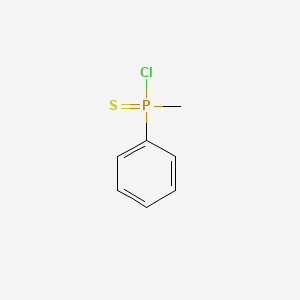
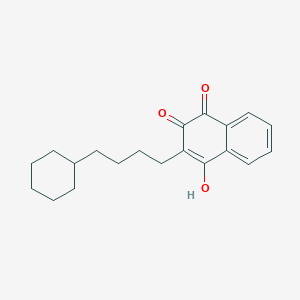
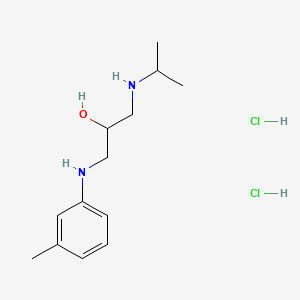
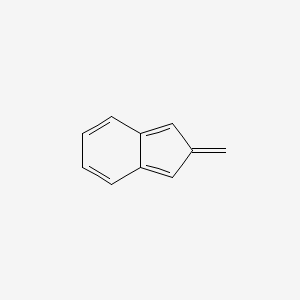
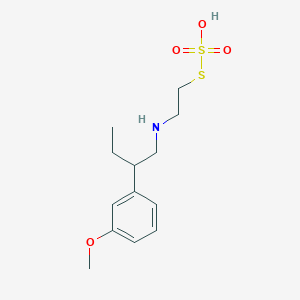
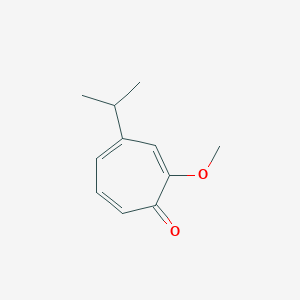

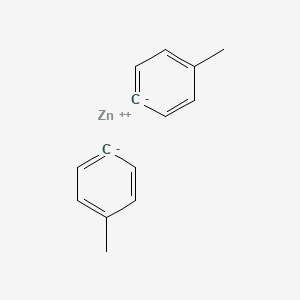
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)


